molecular formula C5H6Cl2N2O2S B6180249 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride CAS No. 1376607-77-0

5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride

Katalognummer: B6180249
CAS-Nummer: 1376607-77-0
Molekulargewicht: 229.08 g/mol
InChI-Schlüssel: LIFMJBDANATILD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride is a chemical compound with the molecular formula C5H6Cl2N2O2S. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is known for its reactivity due to the presence of both sulfonyl chloride and chloro substituents, making it a valuable intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride typically involves the chlorination of 1,2-dimethylimidazole followed by sulfonylation. One common method includes the reaction of 1,2-dimethylimidazole with thionyl chloride to introduce the sulfonyl chloride group. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination and sulfonylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-product formation.

Analyse Chemischer Reaktionen

Types of Reactions

5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

    Oxidation and reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

    Coupling reactions: It can be used in coupling reactions to form more complex molecules, often in the presence of catalysts.

Common Reagents and Conditions

Common reagents used in reactions with this compound include amines, alcohols, and thiols. These reactions typically require mild to moderate conditions, such as room temperature to 80°C, and may be catalyzed by bases or acids depending on the desired product.

Major Products Formed

The major products formed from reactions with this compound include sulfonamides, sulfonates, and other substituted imidazole derivatives. These products are often used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Wissenschaftliche Forschungsanwendungen

5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.

    Medicine: It serves as an intermediate in the synthesis of various drugs, including those with antimicrobial, antiviral, and anticancer properties.

    Industry: The compound is used in the production of specialty chemicals, dyes, and catalysts.

Wirkmechanismus

The mechanism of action of 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity allows the compound to modify other molecules, forming stable sulfonamide, sulfonate, and other derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,2-dimethylimidazole-4-sulfonyl chloride: Lacks the chloro substituent, making it less reactive in certain substitution reactions.

    5-chloro-1-methylimidazole-4-sulfonyl chloride: Has only one methyl group, which can affect its steric and electronic properties.

    5-chloro-1,2-dimethylimidazole: Lacks the sulfonyl chloride group, making it less reactive towards nucleophiles.

Uniqueness

5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride is unique due to the presence of both the chloro and sulfonyl chloride groups. This combination of functional groups provides a high degree of reactivity, making it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it valuable in the development of new compounds for various applications.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride involves the reaction of 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonic acid with thionyl chloride.", "Starting Materials": [ "5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonic acid", "Thionyl chloride" ], "Reaction": [ "To a solution of 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonic acid in dry dichloromethane, add thionyl chloride dropwise with stirring.", "Heat the reaction mixture at reflux for 2 hours.", "Cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.", "Dissolve the residue in a small amount of dichloromethane and filter to remove any insoluble impurities.", "Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by recrystallization from a suitable solvent." ] }

CAS-Nummer

1376607-77-0

Molekularformel

C5H6Cl2N2O2S

Molekulargewicht

229.08 g/mol

IUPAC-Name

5-chloro-1,2-dimethylimidazole-4-sulfonyl chloride

InChI

InChI=1S/C5H6Cl2N2O2S/c1-3-8-5(12(7,10)11)4(6)9(3)2/h1-2H3

InChI-Schlüssel

LIFMJBDANATILD-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=C(N1C)Cl)S(=O)(=O)Cl

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.